An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromobenzaldoxime
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromobenzaldoxime, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical information.
Core Chemical Properties
2-Bromobenzaldoxime is a halogenated aromatic oxime. Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | Cheméo[1][2] |
| Molecular Weight | 200.03 g/mol | Cheméo[1][2] |
| CAS Number | 34158-72-0 | Cheméo[1][2] |
| Melting Point | 102 °C ((E)-isomer) | Stenutz[3] |
| Boiling Point | 626.24 K (353.09 °C) (Calculated) | Cheméo[1][2] |
| logP (Octanol/Water) | 2.257 (Calculated) | Cheméo[1][2] |
| Water Solubility | -1.94 (log10(mol/L)) (Calculated) | Cheméo[1][2] |
| Appearance | White solid | The Royal Society of Chemistry[4] |
Chemical Structure and Isomerism
The structure of 2-Bromobenzaldoxime is characterized by a benzene ring substituted with a bromine atom and an aldoxime group (-CH=NOH) at the ortho position. The presence of the carbon-nitrogen double bond in the oxime functional group gives rise to geometric isomerism, resulting in two stereoisomers: the (E)- and (Z)-isomers.
The spatial arrangement of the hydroxyl group (-OH) relative to the 2-bromophenyl group determines the isomer. In the (E)-isomer, the hydroxyl group and the aromatic ring are on opposite sides of the C=N double bond. In the (Z)-isomer, they are on the same side. The (E)-isomer has been structurally characterized by X-ray crystallography.
Isomeric Relationship Diagram
Caption: Relationship between the E and Z isomers of 2-Bromobenzaldoxime.
Experimental Protocols
Synthesis of 2-Bromobenzaldoxime
A common and effective method for the synthesis of 2-Bromobenzaldoxime is the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.
Materials:
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2-Bromobenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (CH₃COONa) or Sodium Carbonate (Na₂CO₃)
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Ethanol
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Water
Procedure:
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A mixture of 2-bromobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2-1.5 eq), and a base such as sodium acetate (2.5 eq) or sodium carbonate (1.3 eq) is prepared in a round-bottomed flask.
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A solvent system of ethanol and water is added to the flask.
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The reaction mixture is stirred and heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled, and the product is precipitated by pouring it into water.
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The crude product is collected by suction filtration and washed thoroughly with water.
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The product is dried under a vacuum. For higher purity, recrystallization from ethanol can be performed.
A microwave-assisted variation of this synthesis has also been reported, which can significantly reduce the reaction time.
Characterization of 2-Bromobenzaldoxime
The synthesized 2-Bromobenzaldoxime is typically characterized using a combination of spectroscopic and physical methods.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is a key tool for confirming the structure. The following peaks have been reported for 2-Bromobenzaldoxime in DMSO-d₆:
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δ 11.70 (s, 1H, -OH)
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δ 8.32 (s, 1H, -CH=N)
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δ 7.79-7.81 (q, 1H, Ar-H)
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δ 7.68 (d, J = 7.5 Hz, 1H, Ar-H)
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δ 7.42 (t, J = 7.5 Hz, 1H, Ar-H)
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δ 7.33-7.36 (m, 1H, Ar-H)[4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): While specific experimental IR and mass spectra for 2-Bromobenzaldoxime are not readily available in public databases, the expected characteristic IR absorptions would include:
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~3300-3100 cm⁻¹ (O-H stretch, broad)
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~1650 cm⁻¹ (C=N stretch)
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Aromatic C-H and C=C stretching and bending vibrations.
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight (m/z ≈ 200), with a characteristic isotopic pattern due to the presence of bromine.
X-ray Crystallography: The single crystal X-ray diffraction data for the (E)-isomer confirms its stereochemistry and provides precise bond lengths and angles.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of 2-Bromobenzaldoxime.
Signaling Pathways
Currently, there is no scientific literature available to suggest that 2-Bromobenzaldoxime is directly involved in any biological signaling pathways. Its primary role in scientific research is as a chemical intermediate for the synthesis of more complex molecules.
Safety Information
While a specific Safety Data Sheet (SDS) for 2-Bromobenzaldoxime is not widely available, data for the closely related starting material, 2-bromobenzaldehyde, indicates that it is a skin and eye irritant and may cause respiratory irritation. Similar precautions should be taken when handling 2-Bromobenzaldoxime. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
